Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Overview
Description
Preparation Methods
The synthesis of Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester can be achieved through several synthetic routes. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it serves as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Its unique structure adds three-dimensional character and saturation to drug molecules, potentially increasing their solubility, potency, and metabolic stability . Additionally, it has applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds such as bicyclo[1.1.1]pentane-1-carboxylic acid and 3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share a similar bicyclo[1.1.1]pentane core but differ in their functional groups and specific applications .
Biological Activity
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and implications in drug design.
Overview of the Compound
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its rigid and strained structure. This rigidity can enhance the stability and bioavailability of drugs designed using this scaffold. The presence of functional groups such as carboxylic acid and ester further contributes to its reactivity and potential biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Diels-Alder Reaction : This cycloaddition reaction is essential for constructing the bicyclic framework.
- Functional Group Transformations : Subsequent reactions include oxidation, esterification, and formylation to introduce the desired functional groups.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives. One significant study demonstrated that compounds containing this bicyclic structure can act as mimetics for lipoxin A4 (LXA4), a key mediator in inflammation resolution. The synthesized BCP-containing synthetic lipoxin A4 mimetics showed high anti-inflammatory activity by significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% .
The mechanism by which bicyclo[1.1.1]pentane derivatives exert their biological effects often involves:
- Target Binding : The rigid structure allows these compounds to bind effectively to specific molecular targets, such as enzymes or receptors.
- Modulation of Signaling Pathways : By mimicking natural signaling molecules, these compounds can modulate inflammatory responses and other biological processes.
Comparative Analysis
A comparison with similar compounds reveals the unique properties of bicyclo[1.1.1]pentane derivatives:
Compound Type | Key Features | Biological Activity |
---|---|---|
Bicyclo[1.1.1]pentane-1-acetic acid | Rigid structure | Anti-inflammatory |
Bicyclo[2.2.2]octane derivatives | Less rigid | Variable activity |
Aromatic compounds | Planar structure | Often metabolically unstable |
The incorporation of the bicyclo[1.1.1]pentane core can enhance metabolic stability compared to traditional aromatic structures .
Study on Inflammatory Response Modulation
In a recent study focusing on the synthesis and biological evaluation of BCP-containing lipoxin A4 mimetics, researchers synthesized several analogs and tested their efficacy in modulating inflammatory responses in vitro. The results indicated that one specific analog exhibited an IC50 in the picomolar range, demonstrating potent anti-inflammatory effects .
ADME Profiling
Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that bicyclo[1.1.1]pentane derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10(2,3)16-8(13)4-11-5-12(6-11,7-11)9(14)15/h4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGWJDDWNGIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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